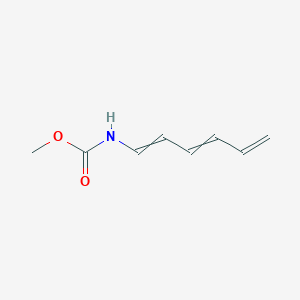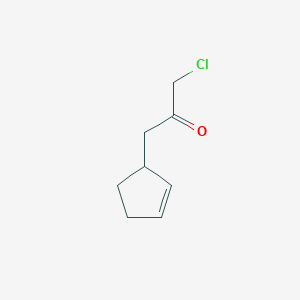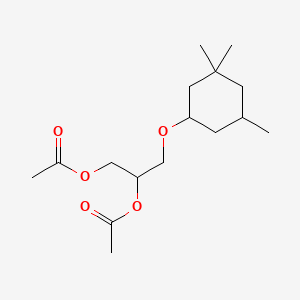![molecular formula C25H48O4 B13811770 1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane is a complex organic compound with a unique structure that includes a dioxolane ring and a long aliphatic chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-pentenal: A structurally related compound with a similar dioxolane ring.
2,2-Dimethyl-4-pentenoic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane is unique due to its long aliphatic chain and the presence of both a dioxolane ring and a propenyloxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C25H48O4 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
2,2-dimethyl-4-(2-prop-2-enoxyhexadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H48O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-23(27-19-6-2)20-26-21-24-22-28-25(3,4)29-24/h6,23-24H,2,5,7-22H2,1,3-4H3 |
InChIキー |
DFKFAFUWZHXTMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


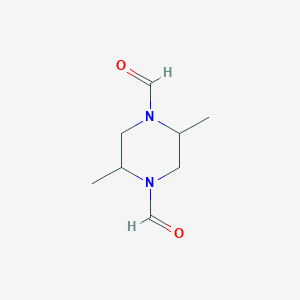

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
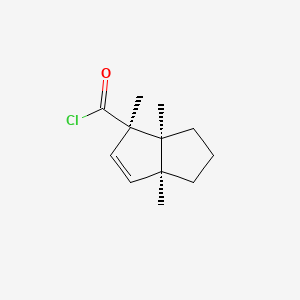
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
